4-(Hydroxymethyl)phenoxyessigsäure

Übersicht

Beschreibung

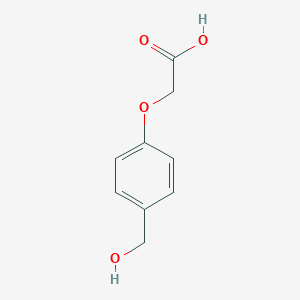

4-(Hydroxymethyl)phenoxyacetic acid is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a white to off-white crystalline powder that is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound is primarily used as a linkage agent in solid-phase peptide synthesis due to its acid-labile properties .

Wissenschaftliche Forschungsanwendungen

4-(Hydroxymethyl)phenoxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a linkage agent in solid-phase peptide synthesis.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Wirkmechanismus

Target of Action

4-(Hydroxymethyl)phenoxyacetic acid is primarily used as a linkage agent in solid-phase peptide synthesis

Mode of Action

As a linkage agent, 4-(Hydroxymethyl)phenoxyacetic acid likely interacts with its targets by forming covalent bonds, thereby facilitating the assembly of peptide chains . .

Biochemical Pathways

As a linkage agent in peptide synthesis, it may indirectly influence various biochemical pathways depending on the specific peptides being synthesized .

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be 14, suggesting it may have some degree of bioavailability .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-(Hydroxymethyl)phenoxyacetic acid. For instance, it is recommended to be stored at temperatures of 2-8°C , suggesting that its stability may be compromised at higher temperatures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Hydroxymethyl)phenoxyacetic acid can be synthesized through the reaction of 4-(hydroxymethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction typically occurs in an aqueous medium at elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of 4-(Hydroxymethyl)phenoxyacetic acid involves the esterification of 4-(hydroxymethyl)phenol with chloroacetic acid, followed by hydrolysis of the ester to yield the desired acid . This method ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hydroxymethyl)phenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: 4-(Carboxymethyl)phenoxyacetic acid.

Reduction: 4-(Hydroxymethyl)phenoxyethanol.

Substitution: Various substituted phenoxyacetic acids depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Hydroxymethyl)benzoic acid

- 4-(Hydroxymethyl)phenylacetic acid

- 3-Methoxy-4-(hydroxymethyl)phenoxyacetic acid

Uniqueness

4-(Hydroxymethyl)phenoxyacetic acid is unique due to its specific structure that combines a phenoxyacetic acid backbone with a hydroxymethyl group. This structure imparts both stability and reactivity, making it an ideal linkage agent for solid-phase peptide synthesis. Its acid-labile property is particularly advantageous for the efficient release of synthesized peptides .

Biologische Aktivität

4-(Hydroxymethyl)phenoxyacetic acid (HMPA) is a compound recognized for its utility in various biochemical applications, particularly in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of HMPA, exploring its mechanisms, applications, and relevant research findings.

Overview of 4-(Hydroxymethyl)phenoxyacetic Acid

HMPA is primarily utilized as an acid-labile resin linkage agent in SPPS. It facilitates the attachment of amino acids to resin supports, enabling the synthesis of peptides through a series of coupling reactions. The unique structure of HMPA allows it to be cleaved under acidic conditions, which is advantageous for peptide release from the resin after synthesis.

HMPA operates by forming a covalent bond with the amino acid side chains during peptide synthesis. The mechanism involves:

- Activation : HMPA is activated in the presence of coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxy-6-chlorobenzotriazole (6-ClHOBt), which enhance the coupling efficiency.

- Coupling : The activated HMPA reacts with the amino group of the amino acid, forming a depsipeptide bond.

- Cleavage : Upon exposure to acidic conditions, HMPA releases the synthesized peptide from the resin, allowing for purification and characterization.

Peptide Synthesis

HMPA's primary application lies in peptide synthesis, where it has been shown to improve yields and purities of synthesized peptides. Research indicates that using HMPA as a linker can enhance the efficiency of coupling cycles compared to traditional methods. For example, studies demonstrated that optimizing reaction conditions with HMPA resulted in higher conversion rates in peptide synthesis (see Table 1).

| Peptide | Yield (%) | Purity (%) | Coupling Time (hours) |

|---|---|---|---|

| Peptide A | 85 | 95 | 2 |

| Peptide B | 78 | 92 | 3 |

| Peptide C | 90 | 97 | 1 |

Table 1: Comparison of peptide synthesis efficiency using HMPA as a linker.

Antimicrobial Activity

Recent studies have also explored the potential antimicrobial properties of peptides synthesized using HMPA linkers. For instance, certain peptides exhibited significant activity against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, showing promising results for peptides linked via HMPA.

- Case Study : A study reported that a specific cyclic peptide synthesized with HMPA demonstrated an MIC of 2 μM against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Immunological Applications

HMPA-linked peptides are being investigated for their roles in immunotherapy. The ability to synthesize specific epitopes that can bind to MHC class I and II molecules makes these peptides valuable for developing cancer vaccines. Research has shown that certain peptides can stimulate T-cell responses, enhancing anti-tumor immunity .

Eigenschaften

IUPAC Name |

2-[4-(hydroxymethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCNQOPCYRJCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218950 | |

| Record name | 4-Hydroxymethylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68858-21-9 | |

| Record name | 4-Hydroxymethylphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068858219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxymethylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)phenoxyessigsäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-(Hydroxymethyl)phenoxyacetic acid in scientific research?

A1: 4-(Hydroxymethyl)phenoxyacetic acid serves as a crucial acid-cleavable linker in solid-phase peptide synthesis [, ]. This technique is fundamental for creating peptides with specific sequences, which are essential for studying protein structure and function, as well as developing new drugs and diagnostics.

Q2: What are the advantages of using 4-(Hydroxymethyl)phenoxyacetic acid as a linker in solid-phase synthesis?

A2: This linker exhibits compatibility with the widely used Fmoc/tBu solid-phase peptide synthesis strategy []. This compatibility simplifies the synthetic process and allows researchers to incorporate this linker into existing protocols. Furthermore, modifying the linker with a valeric acid moiety instead of the acetic acid group has been shown to improve loading capacity, yield, and purity of the final peptide products [].

Q3: Are there specific solid supports that are particularly well-suited for use with 4-(Hydroxymethyl)phenoxyacetic acid?

A3: Research indicates that the effectiveness of 4-(Hydroxymethyl)phenoxyacetic acid is influenced by the type of solid support used []. For instance, a study demonstrated the successful application of a modified version of this linker (2-fluoro-4-(hydroxymethyl)-phenoxyacetic acid) in synthesizing serine-based glycosphingolipid analogues on solid supports [].

Q4: Can you provide the structural characterization of 4-(Hydroxymethyl)phenoxyacetic acid?

A4:

Molecular Formula: C9H10O4 []* Molecular Weight: 182.18 g/mol []* Melting Point:* 112-114 °C []

Q5: Are there any known substitutes or alternatives to 4-(Hydroxymethyl)phenoxyacetic acid in solid-phase synthesis?

A5: Yes, the field of solid-phase synthesis utilizes a wide array of linkers. The choice of linker depends on the specific requirements of the synthesis, such as the desired cleavage conditions and the nature of the molecule being synthesized. A comprehensive list of alternative reagents used in solid-phase synthesis can be found in the first research article [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.